![molecular formula C18H29N5O2 B2725524 7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 840498-60-4](/img/structure/B2725524.png)
7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications. In
Scientific Research Applications
Receptor Affinity and Psychotropic Activity
A study on 8-aminoalkyl derivatives of purine-2,6-dione, closely related to the structure , demonstrated potential psychotropic activity by targeting serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These compounds exhibited anxiolytic and antidepressant properties, indicating their use in designing new therapeutic agents for mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another research focused on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlighted their significant analgesic and anti-inflammatory effects. These compounds showed more potent activity than acetylsalicylic acid in in vivo models, suggesting their application in developing new pain management and anti-inflammatory drugs (Zygmunt et al., 2015).
Molecular Interactions and Pharmacological Effects
The interaction patterns of methylxanthines, structurally similar to the compound of interest, were investigated to understand their therapeutic potential and biological activity. This study provides insights into designing drugs with targeted pharmacological effects by manipulating molecular interactions (Latosinska et al., 2014).
properties
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-12(2)6-11-23-14-15(20(4)18(25)21(5)16(14)24)19-17(23)22-9-7-13(3)8-10-22/h12-13H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRVOAKEHKHKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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